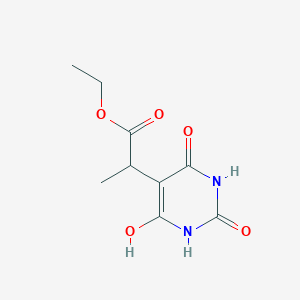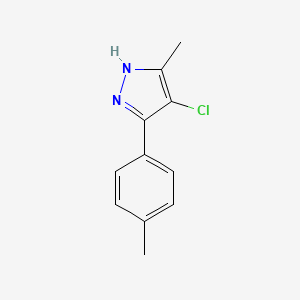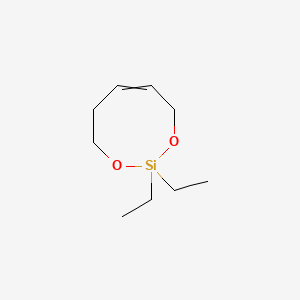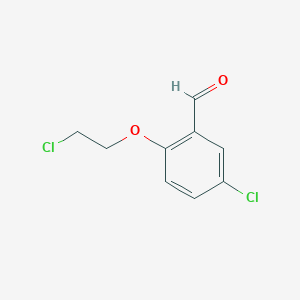![molecular formula C19H14N2 B11758538 3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)
3-Methyl-2-phenylbenzo[f]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-phenylbenzo[f]quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a fused benzene and pyrazine ring system with a methyl group at the 3-position and a phenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylbenzo[f]quinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone or aldehyde. One common method is the reaction of o-phenylenediamine with 2-phenyl-3-methylquinoxaline-2,3-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is obtained after purification by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions: 3-Methyl-2-phenylbenzo[f]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds; reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Quinoxaline N-oxides
Reduction: Dihydroquinoxalines
Substitution: Halogenated, nitro-substituted, or alkyl-substituted quinoxalines.
科学的研究の応用
3-Methyl-2-phenylbenzo[f]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
作用機序
The mechanism of action of 3-Methyl-2-phenylbenzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation. This makes it a potential candidate for anticancer therapy. Additionally, its ability to intercalate into DNA and disrupt replication processes contributes to its antimicrobial and antiviral activities .
類似化合物との比較
Quinoxaline: The parent compound with a similar fused benzene and pyrazine ring system.
2-Phenylquinoxaline: Lacks the methyl group at the 3-position.
3-Methylquinoxaline: Lacks the phenyl group at the 2-position.
Uniqueness: 3-Methyl-2-phenylbenzo[f]quinoxaline is unique due to the presence of both the methyl and phenyl groups, which can influence its electronic properties and biological activity. This dual substitution pattern can enhance its ability to interact with various biological targets and improve its solubility and stability compared to its unsubstituted or singly substituted analogs .
特性
分子式 |
C19H14N2 |
|---|---|
分子量 |
270.3 g/mol |
IUPAC名 |
3-methyl-2-phenylbenzo[f]quinoxaline |
InChI |
InChI=1S/C19H14N2/c1-13-18(15-8-3-2-4-9-15)21-19-16-10-6-5-7-14(16)11-12-17(19)20-13/h2-12H,1H3 |
InChIキー |
IUCUPERWBOXQIO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C(=N1)C=CC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Ethylpiperazin-1-YL)methyl]-2,5-dimethylbenzaldehyde hydrochloride](/img/structure/B11758476.png)


![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)


![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)

![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)

![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
